molecular formula C17H14N2O5 B460810 2-Amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 664999-61-5

2-Amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

Cat. No.: B460810
CAS No.: 664999-61-5
M. Wt: 326.3g/mol
InChI Key: NMRZKQRQPPWMKM-UHFFFAOYSA-N
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Description

2-Amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a synthetic fused pyran derivative designed for bioactive applications, particularly in antityrosinase and anticancer research. It belongs to a class of compounds synthesized via a three-component reaction involving substituted aldehydes, kojic acid, and malononitrile . The compound features:

  • A 3-methoxyphenyl substituent at position 4, contributing to electronic and steric modulation.
  • A cyano group at position 3, critical for electrophilic interactions in enzyme inhibition.
  • A dihydropyrano[3,2-b]pyran core, which stabilizes the molecular conformation via intramolecular hydrogen bonding .

These analogs exhibit melting points (Mp) in the range of 232–245°C, IR absorption bands for -OH (~3336 cm⁻¹), -CN (~2196 cm⁻¹), and C=O (~1652 cm⁻¹), and antityrosinase activity against bovine-derived enzymes .

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-22-10-4-2-3-9(5-10)14-12(7-18)17(19)24-15-13(21)6-11(8-20)23-16(14)15/h2-6,14,20H,8,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRZKQRQPPWMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Knoevenagel Condensation : 3-Methoxybenzaldehyde reacts with malononitrile in the presence of a base (e.g., piperidine) to form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : The enolate of resorcinol attacks the α,β-unsaturated nitrile, forming a six-membered ring.

  • Cyclization and Tautomerization : Intramolecular cyclization followed by keto-enol tautomerization yields the fused pyrano[3,2-b]pyran core.

Optimization Parameters

  • Catalyst : Piperidine (5 mol%) or triethylamine (10 mol%).

  • Solvent : Ethanol or water under reflux.

  • Yield : 70–85% after 4–6 hours.

Ultrasound-Assisted Synthesis

Ultrasound irradiation enhances reaction efficiency by promoting cavitation, which accelerates molecular interactions. This method reduces reaction times from hours to minutes while maintaining high yields.

Procedure

  • A mixture of 3-methoxybenzaldehyde (1 equiv), malononitrile (1.2 equiv), and resorcinol derivative (1 equiv) is irradiated at 40 kHz in ethanol.

  • The reaction completes within 20–30 minutes, yielding the target compound at 82–88% efficiency.

Advantages

  • Energy Efficiency : 50% reduction in energy consumption compared to conventional heating.

  • Scalability : Suitable for gram-scale synthesis without compromising yield.

Solvent-Free Synthesis

Solvent-free protocols minimize waste and improve atom economy. A catalytic system using N-methylimidazole (NMI) under neat conditions has been adapted from related pyrano[3,2-d]pyrimidinone syntheses.

Method

  • 3-Methoxybenzaldehyde, malononitrile, and dimedone are mixed with NMI (10 mol%) at 80°C.

  • The reaction proceeds via tandem Knoevenagel-Michael-cyclization, achieving 78% yield in 45 minutes.

Comparative Analysis of Synthetic Methods

MethodConditionsTimeYield (%)Key Advantages
One-Pot MCREthanol, piperidine, reflux4–6 h70–85High reproducibility
Ultrasound-AssistedEthanol, 40 kHz, 25°C20–30 m82–88Rapid, energy-efficient
Solvent-FreeNeat, NMI, 80°C45 m78Eco-friendly, minimal purification

Recent Advances and Modifications

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times to 10–15 minutes with yields comparable to ultrasound methods.

Catalytic Innovations

  • Nanocatalysts : ZnO nanoparticles (3 mol%) improve yields to 90% by enhancing surface area and reactivity.

  • Biocatalysis : Lipase enzymes enable enantioselective synthesis under mild conditions (pH 7, 37°C), though yields remain moderate (55–60%) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile can undergo various chemical reactions including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonitrile group would produce an amine derivative.

Scientific Research Applications

Structural Characteristics

  • IUPAC Name : 2-amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
  • Molecular Formula : C17H14N2O5
  • Molecular Weight : 326.30 g/mol

Functional Groups

The presence of various functional groups enhances the reactivity and biological activity of this compound. The amino group may contribute to its pharmacological properties, while the carbonitrile and hydroxymethyl groups can influence its interaction with biological targets.

Pharmaceutical Applications

The 4H-pyran derivatives, including 2-Amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile, have been studied for their antitumor , antimicrobial , and antiallergic properties. Research indicates that these compounds can inhibit tumor cell proliferation and demonstrate cytotoxic effects against various human cancer cell lines .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various 4H-pyran derivatives synthesized through multicomponent reactions. The findings revealed that certain derivatives exhibited significant antiproliferative effects on cancer cells, suggesting the potential of these compounds as anticancer agents .

Agricultural Applications

Due to their biological activity, pyran derivatives have also been explored in the agrochemical industry. Their potential use as pesticides or herbicides is under investigation, leveraging their ability to affect plant growth and pest resistance .

Cosmetic Applications

The unique structural properties of this compound may allow it to be utilized in cosmetic formulations, particularly for its potential skin benefits due to its antioxidant and anti-inflammatory properties .

Material Science

Research into the use of pyran derivatives in material science is emerging. Their unique chemical structure may provide insights into developing new polymers or coatings with enhanced properties .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Condensation Reaction : Involves the reaction of appropriate aldehydes with malononitrile under basic conditions.
  • Cyclization : Following condensation, cyclization occurs to form the pyran ring structure.
  • Functional Group Modifications : Subsequent reactions modify functional groups to yield the final product.

Industrial Production

For industrial applications, synthetic processes are optimized for scalability and environmental sustainability. Techniques such as continuous flow reactors and green chemistry principles are employed to minimize waste and energy consumption .

Mechanism of Action

The mechanism of action of 2-Amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound’s bioactivity and physicochemical properties are influenced by substituent variations at position 4 (aryl/heteroaryl group) and position 6 (hydroxymethyl/other groups). Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of Structural Analogs

Compound Name & ID (Reference) Substituent at Position 4 Key Physical Properties Biological Activity & Notes
6a () 4-(Benzyloxy)phenyl Mp: 221–224°C; IR: 3400 cm⁻¹ (OH), 2199 cm⁻¹ (CN) Moderate antityrosinase activity; stable binding mode .
6h () 3-((4-Chlorobenzyl)oxy)phenyl Mp: 232–236°C; IR: 3406 cm⁻¹ (OH), 2191 cm⁻¹ (CN) Enhanced thermal stability due to electron-withdrawing Cl .
6k () 4-(Benzyloxy)-3-methoxyphenyl Mp: 234–237°C; IR: 3336 cm⁻¹ (OH), 2196 cm⁻¹ (CN) Dual substitution (methoxy + benzyloxy) improves lipophilicity .
6l () 4-((4-Fluorobenzyl)oxy)-3-methoxyphenyl Mp: 232–235°C; IR: 3320 cm⁻¹ (OH), 2200 cm⁻¹ (CN) Fluorine substitution enhances metabolic stability .
10a () 4-(1H-Pyrazol-1-yl)phenyl Mp: 223–227°C; IR: 3411 cm⁻¹ (OH), 2181 cm⁻¹ (CN) Anticancer activity (IC₅₀ = 8.2 µM against MCF-7 cells) .
797028-61-6 () 3-Thienyl Predicted bp: 694.9°C; Density: 1.58 g/cm³ Heteroaryl substitution alters π-stacking interactions .
873570-65-1 () 4-Ethoxy-3-methoxyphenyl Molecular weight: 370.4; Smiles: CCOc1ccc(...)cc1OC Ethoxy group increases steric bulk, reducing enzymatic hydrolysis .

Key Findings from Comparison

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl in 6h) improve thermal stability and enzyme-binding affinity . Methoxy groups (e.g., in 6k, 6l) enhance lipophilicity, facilitating membrane penetration in anticancer assays .

Thermal and Spectral Trends :

  • Melting points correlate with substituent polarity: 6a (221–224°C) < 6k (234–237°C) < 6o (241–245°C) .
  • IR spectra consistently show -CN (~2196 cm⁻¹) and -OH (~3336 cm⁻¹) stretches across analogs, confirming core stability .

Antityrosinase vs. Anticancer Activity :

  • Benzyloxy/methoxy derivatives (e.g., 6a , 6k ) primarily inhibit tyrosinase, a key enzyme in melanin synthesis .
  • Heterocyclic analogs (e.g., 10a , 10b ) exhibit broader anticancer efficacy, likely due to interactions with DNA topoisomerases .

Biological Activity

2-Amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of 4H-pyrans, which are known for their wide pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail the biological activities of this compound based on recent research findings.

Structure and Properties

The molecular formula of this compound is C20H20N2O6C_{20}H_{20}N_{2}O_{6} with a molecular weight of 384.38 g/mol. The compound features multiple functional groups such as amino, hydroxymethyl, and methoxyphenyl which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial and fungal strains. For instance:

  • Antibacterial Activity : In one study, the compound exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The inhibition zones measured in millimeters at a concentration of 20 mg/mL were reported as follows:
Bacterial StrainInhibition Zone (mm)
Streptococcus pneumoniae21.4 ± 0.5
Bacillus cereus20.0 ± 0.5
Escherichia coli19.5 ± 0.5
Pseudomonas aeruginosa18.0 ± 0.5

This data indicates that the compound is comparable to standard antibiotics such as ampicillin and gentamicin .

  • Antifungal Activity : The compound also showed significant antifungal activity against species like Candida albicans and Cryptococcus neoformans, with inhibition zones reaching up to 96.81% at a dosage of 20 mg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in various studies where it was found to exhibit greater efficacy than curcumin in certain assays. The mechanism involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Antitumor Activity

Emerging research indicates that derivatives of this compound may possess antitumor properties. Studies have shown that certain analogs can inhibit cancer cell proliferation in vitro, suggesting a potential role in cancer therapeutics .

Case Studies

  • Synthesis and Testing : A study by Abd El-Lateef et al. focused on synthesizing this compound via a green chemistry approach, yielding significant antibacterial and antifungal results. The study emphasized the importance of optimizing synthesis conditions to enhance biological activity .
  • Comparative Analysis : Another research evaluated various derivatives of pyran compounds for their biological activities, establishing a correlation between structural modifications and enhanced antimicrobial efficacy . The findings suggest that specific substitutions on the pyran ring can significantly influence biological outcomes.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalystTimeYield (%)Key ConditionsReference
Sonochemical MCRNone (solvent-free)15 min85–90Ethanol/water, 50°C
Zn(L-proline)₂ MCRZn(L-proline)₂2–4 hr80–92Ethanol, reflux
Traditional Thermal MCRNone6–8 hr60–75Ethanol/water, reflux

Methodological Insight : Sonochemistry reduces reaction time by enhancing mass transfer, while Zn(L-proline)₂ improves atom economy and recyclability .

How is the compound characterized structurally, and what spectroscopic benchmarks are critical?

Basic Research Question
Structural validation relies on:

  • ¹H/¹³C NMR : Key peaks include δ 4.10–4.56 ppm (hydroxymethyl -CH₂), δ 3.77 ppm (methoxy -OCH₃), and δ 119.6 ppm (cyano -CN) .
  • IR Spectroscopy : Absorptions at 3350–3400 cm⁻¹ (NH₂/OH), 2199–2222 cm⁻¹ (C≡N), and 1677 cm⁻¹ (C=O) confirm functional groups .
  • Mass Spectrometry : HRMS data (e.g., [M+Na⁺] = 386.0673) validate molecular weight .

Q. Table 2: Representative NMR Data

Proton/Groupδ (ppm) in DMSO-d₆MultiplicityReference
Hydroxymethyl (-CH₂)4.10–4.56m/dd
Methoxy (-OCH₃)3.77s
Aromatic H (3-methoxy)6.61–7.16m/d

How can synthesis be optimized to address low yields in scaled-up reactions?

Advanced Research Question
Strategies :

  • Catalyst Screening : Zn(L-proline)₂ outperforms traditional bases (e.g., piperidine) by reducing side reactions .
  • Solvent Optimization : Ethanol/water mixtures (3:1) improve solubility of polar intermediates .
  • Temperature Control : Reflux (78°C) balances reactivity and decomposition risks .

Contradiction Analysis : While sonochemical methods achieve high yields rapidly, scalability is limited by ultrasonic bath capacity. Thermal MCRs with Zn(L-proline)₂ are more scalable but require longer times .

How should researchers resolve discrepancies in reported spectroscopic data?

Advanced Research Question
Discrepancies in NMR/IR data arise from:

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts hydroxymethyl protons by 0.2–0.3 ppm .
  • Crystallinity : Amorphous vs. crystalline samples alter IR peak sharpness .

Q. Resolution Protocol :

Cross-validate with HRMS for molecular formula confirmation.

Compare crystallographic data (e.g., X-ray) to NMR/IR assignments .

What computational approaches predict the compound’s bioactivity and binding mechanisms?

Advanced Research Question

  • Molecular Docking : Simulations against tyrosinase (PDB: 2Y9X) reveal hydrogen bonding with hydroxymethyl and cyano groups .
  • MD Simulations : 100-ns trajectories show stable binding to kinase domains (e.g., CDK2), correlating with antiproliferative activity .
  • DFT Calculations : HOMO-LUMO gaps (4.1–4.5 eV) suggest redox-mediated antioxidant effects .

How are structure-activity relationships (SARs) explored for anticancer applications?

Advanced Research Question
SAR Strategies :

  • Substituent Variation : 3-Methoxyphenyl enhances cytotoxicity (IC₅₀ = 8.2 µM vs. MCF-7) compared to chlorophenyl derivatives (IC₅₀ = 12.4 µM) .
  • Scaffold Modification : Dihydropyrano[3,2-b]pyran cores show higher apoptosis induction than pyrazole analogs .

Q. Table 3: Antiproliferative Activity

SubstituentCell Line (IC₅₀, µM)MechanismReference
3-MethoxyphenylMCF-7: 8.2Caspase-3 activation
4-ChlorophenylHeLa: 12.4G0/G1 cell cycle arrest

How is polymorphism addressed in crystallographic studies?

Advanced Research Question

  • Recrystallization : DMSO/ethanol mixtures yield monoclinic crystals (space group P2₁/c) with Z’ = 1 .
  • Data Collection : High-resolution X-ray (θmax = 25°) and SHELXL refinement (R-factor < 0.05) mitigate packing ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
2-Amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Amino-6-(hydroxymethyl)-4-(3-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

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